molecular formula C11H9NO3 B1603802 4-Hydroxy-7-methylquinoline-2-carboxylic acid CAS No. 36303-30-7

4-Hydroxy-7-methylquinoline-2-carboxylic acid

Cat. No.: B1603802
CAS No.: 36303-30-7
M. Wt: 203.19 g/mol
InChI Key: VUKHRCOPMVPBJV-UHFFFAOYSA-N
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Description

4-Hydroxy-7-methylquinoline-2-carboxylic acid is a heterocyclic compound featuring a quinoline backbone substituted with a hydroxyl group at position 4, a methyl group at position 7, and a carboxylic acid moiety at position 2. Its molecular formula is C₁₁H₉NO₃, with a molecular weight of 203.19 g/mol (CAS: 492-27-3) . The presence of both hydroxyl and carboxylic acid groups enhances its polarity, influencing solubility and reactivity in biological systems.

Properties

IUPAC Name

7-methyl-4-oxo-1H-quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6-2-3-7-8(4-6)12-9(11(14)15)5-10(7)13/h2-5H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKHRCOPMVPBJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40621556
Record name 7-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36303-30-7
Record name 7-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Dehydrogenation of 4-Keto Tetrahydroquinoline Precursors

One classical approach to prepare 4-hydroxyquinoline derivatives involves the dehydrogenation of 4-keto-1,2,3,4-tetrahydroquinoline compounds. This method is well-documented in patent US2558211A and involves the following key steps:

  • Starting Material : 4-keto-1,2,3,4-tetrahydroquinoline derivatives, which can be substituted at various positions, including the 7-methyl group.
  • Catalyst : Palladium black is used as the catalyst in the presence of a hydrogen acceptor such as fumaric acid or nitrobenzene.
  • Reaction Conditions : The mixture is refluxed in water or aqueous acetone for several hours (typically 4 to 10 hours).
  • Isolation : After completion, the reaction mixture is made alkaline to dissolve the 4-hydroxyquinoline compound, filtered to remove the catalyst, then acidified to precipitate the product.
  • Purification : Recrystallization from appropriate solvents (e.g., methanol) yields pure 4-hydroxyquinoline derivatives.

Example : The preparation of 4-hydroxy-6-methoxyquinoline was achieved by refluxing 4-keto-6-methoxy-1,2,3,4-tetrahydroquinoline with fumaric acid and palladium black in water, followed by alkaline treatment and acid precipitation, yielding approximately 95% of the product.

This method is adaptable for the synthesis of this compound by starting from the corresponding 4-keto-7-methyl-1,2,3,4-tetrahydroquinoline precursor.

BiCl3-Catalyzed Microwave-Assisted Green Synthesis

A modern, greener synthetic route involves the condensation of β-enaminones with diethyl malonate catalyzed by bismuth(III) chloride (BiCl3) under microwave irradiation:

  • Starting Materials : β-enaminones and diethyl malonate.
  • Catalyst : BiCl3, a non-toxic, environmentally friendly Lewis acid catalyst.
  • Reaction Conditions : Microwave irradiation for 5 to 13 minutes in ethanol solvent.
  • Mechanism : The reaction proceeds via condensation to form 4-hydroxy-2-quinolone analogues, which can be modified to yield this compound derivatives.
  • Workup : After reaction completion, ethanol is added, and the catalyst is recovered by filtration. The product is purified by crystallization.

This method offers advantages of rapid reaction times, high yields, and environmentally benign conditions without the use of hazardous reagents.

Multi-Step Synthesis from 6-Bromoisatin

A detailed synthetic route to 7-hydroxyquinoline-4-carboxylic acid, closely related to the target compound, involves several steps starting from 6-bromoisatin:

  • Step 1 : Rearrangement of 6-bromoisatin with pyruvic acid and sodium hydroxide at 100 °C to form 7-bromoquinoline-2,4-carboxylic acid.
  • Step 2 : Elimination reaction in nitrobenzene to obtain 7-bromoquinoline-4-carboxylic acid.
  • Step 3 : Esterification to form 7-bromoquinoline-4-carboxylic acid methyl ester.
  • Step 4 : Amination and subsequent diazotization to introduce the 7-hydroxy group.
  • Step 5 : Hydrolysis of the methyl ester to yield 7-hydroxyquinoline-4-carboxylic acid.

This method is advantageous due to the use of relatively inexpensive and readily available starting materials, avoidance of highly toxic reagents, and suitability for scale-up production.

Alkylation and Functional Group Modification Approaches

Additional methods involve alkylation reactions on quinoline derivatives bearing hydroxy and carboxylate groups:

  • Methylation of hydroxyquinoline carboxylates using methyl iodide in the presence of bases like triethylamine or stronger bases (NaH, K2CO3) has been reported.
  • These reactions can selectively methylate oxygen or nitrogen atoms on the quinoline ring, allowing for the synthesis of various derivatives related to this compound.
  • Characterization is typically confirmed by NMR, elemental analysis, and X-ray crystallography.

Comparative Data Table of Preparation Methods

Method Starting Materials Catalyst/Reagents Conditions Yield (%) Advantages References
Dehydrogenation of 4-keto tetrahydroquinoline 4-keto-1,2,3,4-tetrahydroquinoline derivatives Palladium black, fumaric acid or nitrobenzene Reflux in water or aqueous acetone, 4-10 h ~95% (example for 6-methoxy derivative) High yield, well-established
BiCl3-catalyzed microwave synthesis β-enaminones, diethyl malonate BiCl3 Microwave irradiation, ethanol, 5-13 min High (not explicitly stated) Green, rapid, eco-friendly
Multi-step synthesis from 6-bromoisatin 6-bromoisatin, pyruvic acid, NaOH Various (NaOH, HCl, sulfuric acid) Heating at 100 °C, reflux, acid/base workup High total yield, scalable Inexpensive raw materials, scalable
Alkylation of hydroxyquinoline carboxylate Methyl 4-hydroxyquinoline-3-carboxylate Methyl iodide, bases (Et3N, NaH) 50 °C, DMF solvent, 1 h or prolonged heating 80-99% for O-methylation Selective functionalization

Research Findings and Notes

  • The dehydrogenation approach using palladium catalysts is classical and reliable for producing 4-hydroxyquinoline derivatives with various substituents, including methyl groups at position 7.
  • The BiCl3-catalyzed microwave method represents a significant advancement toward sustainable chemistry, reducing reaction times and hazardous waste.
  • The multi-step synthesis from 6-bromoisatin provides a practical route for large-scale production with cost-effective starting materials and avoids toxic reagents.
  • Alkylation methods allow for further functionalization of the hydroxyquinoline core, enabling the synthesis of derivatives for biological evaluation.
  • Purification typically involves recrystallization, and product identities are confirmed by melting point, NMR, and elemental analysis.

Scientific Research Applications

4-Hydroxy-7-methylquinoline-2-carboxylic acid has shown promise in biological research:

  • Antimicrobial Properties : Studies indicate that derivatives of this compound exhibit significant antimicrobial activity. For instance, certain derivatives have been found to selectively target resistant cancer cells while sparing normal fibroblasts, showcasing their potential as anticancer agents .
  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, which can lead to therapeutic applications in treating diseases caused by enzyme dysfunctions.

Pharmaceutical Development

The compound serves as a lead structure for the development of new pharmaceuticals:

  • Anticancer Agents : Research has demonstrated that modifications to the quinoline structure can enhance cytotoxicity against cancer cell lines. For example, benzylidene derivatives of 4-hydroxyquinolines have been correlated with selective toxicity towards certain cancer cells compared to standard treatments like doxorubicin .
  • Neuroprotective Agents : Kynurenic acid, a metabolite related to 4-hydroxyquinoline compounds, has been identified as a potential neuroprotective agent, further expanding the therapeutic scope of these compounds .

Dyes and Pigments

The chemical structure of this compound allows it to be utilized in the production of dyes and pigments:

  • Colorants : Derivatives of this compound are employed in various industrial applications due to their vibrant colors and stability under different conditions .

Fine Chemicals Production

The compound is also used in synthesizing fine chemicals due to its versatility as a building block for more complex heterocyclic compounds:

  • Synthetic Intermediates : Its ability to participate in various chemical reactions makes it valuable for creating intermediates used in pharmaceuticals and agrochemicals.

Case Studies

StudyFocusFindings
Valdéz-Camacho et al. (2022)Anticancer ActivityIdentified selective toxicity of quinoline derivatives towards resistant cancer cells compared to doxorubicin-sensitive lines .
PMC Article (2022)Enzyme InhibitionDemonstrated the compound's ability to inhibit specific enzymes linked to disease processes.
Patent Analysis (US3639405A)Dye ProductionExplored the synthesis of dye intermediates from quinoline derivatives, highlighting their industrial relevance .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-hydroxy-7-methylquinoline-2-carboxylic acid and its analogs:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
This compound 4-OH, 7-CH₃, 2-COOH C₁₁H₉NO₃ 203.19 492-27-3 Moderate solubility in polar solvents; potential enzyme inhibition .
4-Hydroxy-2-quinolincarboxylic acid 4-OH, 2-COOH (no 7-CH₃) C₁₀H₇NO₃ 189.17 492-27-3 Higher solubility in water; used as a chelating agent .
4-Hydroxy-2-methylquinoline-6-carboxylic acid 4-OH, 2-CH₃, 6-COOH C₁₁H₉NO₃ 203.19 Not provided Structural isomer; lower polarity due to methyl at C2; limited bioactivity data.
7-Methoxyquinoline-4-carboxylic acid 7-OCH₃, 4-COOH C₁₁H₉NO₃ 203.19 40990-53-2 Enhanced lipophilicity; studied for antimicrobial activity .
8-Hydroxy-2-methylquinoline-7-carboxylic acid 8-OH, 2-CH₃, 7-COOH C₁₁H₉NO₃ 203.19 Not provided Photosynthesis-inhibiting properties; used in agrochemical research .

Key Observations:

Methoxy substitution (e.g., 7-methoxyquinoline-4-carboxylic acid) significantly increases lipophilicity, favoring membrane permeability in drug design .

Functional Group Influence: The carboxylic acid at C2 in the target compound contrasts with analogs like 8-hydroxy-2-methylquinoline-7-carboxylic acid (carboxylic acid at C7), which exhibits distinct biological roles, such as photosynthesis inhibition . Hydroxyl vs. Methoxy: Hydroxyl groups enhance hydrogen bonding, while methoxy groups improve metabolic stability .

The absence of the 7-methyl group in 4-hydroxy-2-quinolincarboxylic acid correlates with higher water solubility, making it preferable for aqueous-phase applications .

Biological Activity

4-Hydroxy-7-methylquinoline-2-carboxylic acid (also known as 4-HMQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a quinoline core structure, which is known for its ability to interact with various biological targets. The molecular formula is C10H9NO3C_{10}H_{9}NO_{3}, and it possesses both hydroxyl and carboxylic acid functional groups, enhancing its solubility and reactivity.

Biological Activities

The biological activities of 4-HMQCA have been investigated across several studies, revealing its potential in various therapeutic applications:

  • Antiviral Activity : Research indicates that derivatives of quinoline compounds, including 4-HMQCA, exhibit potent inhibitory effects against Hepatitis B Virus (HBV) replication. In vitro studies demonstrated that these compounds can significantly reduce viral load at concentrations as low as 10 µM .
  • Anticancer Properties : Several studies have highlighted the cytotoxic effects of 4-HMQCA on various cancer cell lines. For instance, derivatives showed selective toxicity towards doxorubicin-resistant colon adenocarcinoma cells compared to normal fibroblasts, indicating potential for targeted cancer therapy .
  • Antioxidant Activity : The compound has also been evaluated for its antioxidant properties. In vitro assays using the DPPH method revealed moderate antioxidant activity, with IC50 values ranging from 0.8 to 2.49 mg/mL, suggesting its potential role in mitigating oxidative stress .

The mechanism of action for 4-HMQCA involves multiple pathways:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in viral replication and cancer cell proliferation. This inhibition can disrupt critical biological processes, leading to reduced cell viability.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that the cytotoxicity observed in cancer cells may be linked to the generation of ROS, which can induce cellular stress and apoptosis .

Table 1: Summary of Biological Activities

Activity TypeObservationReference
AntiviralInhibition of HBV replication at 10 µM
AnticancerSelective toxicity against resistant cells
AntioxidantModerate activity with IC50 values of 0.8-2.49 mg/mL

Case Study: Antiviral Efficacy

In a study focused on the antiviral properties of quinoline derivatives, 4-HMQCA was found to significantly inhibit HBV replication through molecular docking simulations and experimental validation. The study concluded that structural modifications could enhance its efficacy against viral infections .

Case Study: Cancer Cell Cytotoxicity

A comparative analysis involving various derivatives of 4-HMQCA demonstrated that certain modifications led to enhanced cytotoxicity against cancer cell lines such as MCF-7 and KB-V1. The compounds exhibited IC50 values in the range of nanomolar concentrations, indicating strong anti-proliferative effects .

Q & A

Q. What are the recommended laboratory synthesis methods for 4-Hydroxy-7-methylquinoline-2-carboxylic acid?

A common approach involves hydrolyzing ester precursors under controlled conditions. For example, ethyl 4-bromo-7-methoxyquinoline-2-carboxylate can undergo hydrolysis to yield carboxylic acid derivatives, with reaction parameters (pH, temperature, and solvent) carefully optimized to prevent side reactions . Researchers should monitor reaction progress using TLC or HPLC and purify the product via recrystallization or column chromatography.

Q. How should researchers characterize the purity and structural integrity of this compound?

Key methods include:

  • Melting point analysis : Compare experimental values (e.g., 277–280°C for analogous quinoline-carboxylic acids) with literature data .
  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to verify functional groups (e.g., hydroxyl, methyl, carboxylic acid) and aromatic proton environments .
  • Chromatography : Employ HPLC with UV detection to assess purity (>95% recommended for biological assays) .

Q. What are the solubility properties and storage conditions for this compound?

The compound is sparingly soluble in water and DMSO, requiring pre-dissolution in polar aprotic solvents for biological assays . Store at 4°C under an inert atmosphere (e.g., argon) to prevent oxidation or moisture absorption, as quinoline derivatives are prone to degradation under ambient conditions .

Advanced Research Questions

Q. How can synthesis yields be optimized during scale-up under reflux conditions?

Optimize reaction parameters systematically:

  • Catalyst screening : Test bases (e.g., NaOH, KOH) or transition-metal catalysts to accelerate hydrolysis .
  • Solvent selection : Use high-boiling solvents (e.g., DMF or ethylene glycol) to maintain reflux stability.
  • Purification : Employ gradient elution in column chromatography to isolate high-purity batches. Validate yield improvements using mass balance calculations .

Q. How should contradictions in spectroscopic data (e.g., NMR shifts) between synthesized batches be resolved?

  • Cross-validation : Use complementary techniques like X-ray crystallography (for solid-state structure) and high-resolution mass spectrometry (HRMS) to confirm molecular weight .
  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify discrepancies caused by solvent effects or tautomerism .
  • Impurity profiling : Analyze byproducts via LC-MS to rule out side reactions .

Q. What strategies are effective for studying metal coordination complexes with this compound?

  • Potentiometric titration : Determine stability constants of metal-ligand complexes (e.g., with Cu2+^{2+}, Fe3+^{3+}) in aqueous or mixed-solvent systems .
  • Spectroscopic analysis : Use UV-Vis, EPR, or FTIR to identify binding modes (e.g., carboxylate vs. hydroxyl coordination) .
  • Biological assays : Evaluate enhanced antimicrobial activity of metal complexes compared to the free ligand .

Q. How can researchers evaluate the compound’s biological activity, such as antimicrobial effects?

  • Minimum inhibitory concentration (MIC) assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution methods .
  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., methyl, methoxy groups) and compare bioactivity trends .
  • Mechanistic studies : Use fluorescence microscopy to assess membrane disruption or reactive oxygen species (ROS) generation in bacterial cells .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-7-methylquinoline-2-carboxylic acid
Reactant of Route 2
4-Hydroxy-7-methylquinoline-2-carboxylic acid

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